(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)hexanoic acid

Catalog No.
S13651295
CAS No.
M.F
C32H42N4O8
M. Wt
610.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)hexanoic acid

IUPAC Name

(2R)-6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C32H42N4O8

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C32H42N4O8/c1-31(2,3)43-29(40)35-27(36-30(41)44-32(4,5)6)33-18-12-11-17-25(26(37)38)34-28(39)42-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,34,39)(H,37,38)(H2,33,35,36,40,41)/t25-/m1/s1

InChI Key

MIEGDMIQQQRLOZ-RUZDIDTESA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C

The compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)hexanoic acid is a complex organic molecule characterized by its unique structure that includes a fluorenylmethoxycarbonyl group and a diazaundecan-6-ylidene substituent. Its molecular formula is C25H42N4O5C_{25}H_{42}N_4O_5, with a molecular weight of approximately 442.62 g/mol. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its intricate structure and biological activity.

The chemical reactivity of this compound can be attributed to the presence of various functional groups, including amines and carboxylic acids. It can undergo typical reactions such as:

  • Amide Formation: The carboxylic acid group can react with amines to form amides.
  • Hydrolysis: The ester bonds in the fluorenylmethoxycarbonyl group can be hydrolyzed under acidic or basic conditions.
  • Nucleophilic Substitution: The diazaundecan-6-ylidene moiety may participate in nucleophilic substitution reactions due to its electrophilic nature.

The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)hexanoic acid has been investigated in several studies. It has shown potential as an inhibitor of specific enzymes and receptors involved in various biological pathways. For instance, it may interact with:

  • 5-Hydroxytryptamine Receptors: Implicated in mood regulation.
  • Adrenergic Receptors: Involved in the fight-or-flight response.

These interactions suggest that the compound could have therapeutic implications in treating conditions such as anxiety or cardiovascular diseases.

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)hexanoic acid typically involves several steps:

  • Formation of the Fluorenylmethoxycarbonyl Group: This is achieved by reacting fluorenol with a carbonyl reagent.
  • Coupling Reaction: The fluorenylmethoxycarbonyl derivative is then coupled with hexanoic acid derivatives using standard peptide coupling techniques.
  • Introduction of Diazaundecan Moiety: This step involves the formation of the diazaundecan structure through multi-step synthetic routes involving cyclization and functionalization.

This compound has potential applications in pharmaceutical research as a building block for peptide synthesis and drug development. Its unique structure may offer advantages in designing drugs with enhanced bioavailability and specificity for target receptors.

  • Drug Development: As a potential lead compound for developing new therapeutics targeting specific receptors.
  • Bioconjugation: Utilized in creating conjugates for targeted drug delivery systems.

Studies on the interactions of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)hexanoic acid with various biological targets have highlighted its potential as an effective modulator of receptor activity. Notably:

  • Receptor Binding Studies: Indicate that this compound can selectively bind to 5-Hydroxytryptamine receptors.
  • Enzyme Inhibition Assays: Show that it may inhibit certain enzymes linked to metabolic disorders.

Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)hexanoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
(S)-2-(Fluorenylmethoxycarbonylamino)-5-(tetramethyl-dioxo-diazaundecane-amino)pentanoic acid143824-77-5Similar diazaundecan structure but different chain length
(R)-2-(Fluorenylmethoxycarbonylamino)-2-cyclopropylacetic acid923012-40-2Contains cyclopropane ring; potential for different biological activity
(R)-2-(Fluorenylmethoxycarbonylamino)-4-methylpentanoic acid1018899-99-4Variation in side chain; affects pharmacokinetics

The uniqueness of (R)-2-(...) lies in its specific combination of functional groups and structural features that may enhance its binding affinity and selectivity for biological targets compared to these similar compounds.

XLogP3

6.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

610.30026431 g/mol

Monoisotopic Mass

610.30026431 g/mol

Heavy Atom Count

44

Dates

Modify: 2024-08-10

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